2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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Overview
Description
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2-methylimidazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2613382-30-0 |
---|---|
Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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